2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile

Electro-organic synthesis Knoevenagel condensation Redox potential comparison

2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile (CAS not assigned; MF: C₁₂H₇N₃O; MW: 209.21 g/mol), also designated as N-methyl isatylidene malononitrile, belongs to the 3-alkylidene oxindole family of heterocyclic Michael acceptors. This compound is formally the N-methylated derivative of isatylidene malononitrile (CAS 6623-89-8), differing solely by a methyl substituent at the indolinone N1 position.

Molecular Formula C12H7N3O
Molecular Weight 209.20 g/mol
Cat. No. B12251471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile
Molecular FormulaC12H7N3O
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C(C#N)C#N)C1=O
InChIInChI=1S/C12H7N3O/c1-15-10-5-3-2-4-9(10)11(12(15)16)8(6-13)7-14/h2-5H,1H3
InChIKeyUSVCKPGIQIXXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile – Core Scaffold Identity and Procurement Context


2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile (CAS not assigned; MF: C₁₂H₇N₃O; MW: 209.21 g/mol), also designated as N-methyl isatylidene malononitrile, belongs to the 3-alkylidene oxindole family of heterocyclic Michael acceptors [1]. This compound is formally the N-methylated derivative of isatylidene malononitrile (CAS 6623-89-8), differing solely by a methyl substituent at the indolinone N1 position. The resulting steric and electronic perturbation at the lactam nitrogen fundamentally alters the compound's reactivity profile, crystallographic planarity, and performance in asymmetric catalytic transformations relative to its unsubstituted parent [2]. It serves as a key intermediate for constructing spirooxindole frameworks and other biologically relevant heterocycles, with evidence indicating distinct advantages in reaction rate, redox behavior, and stereochemical outcomes that cannot be replicated by the unsubstituted analog [3].

Workflow Enantioselective spirooxindole synthesis via squaramide organocatalysis
Method Electro-organic Knoevenagel condensation with reported kinetic advantage
Identity Crystallographically characterized; N-methyl substitution confirmed

Why N-Unsubstituted Isatylidene Malononitrile Cannot Replace 2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile


Although the unsubstituted isatylidene malononitrile (CAS 6623-89-8) and the N-methyl derivative share an identical dicyanovinylidene-oxindole core, the presence of the N1 methyl group introduces quantifiable differences in reduction potential, reaction kinetics, and stereochemical outcomes that preclude direct interchange [1]. In electrochemical synthesis, the N-methyl derivative exhibits a cathodically shifted reduction potential (Δ ≈ 50 mV more negative vs. the parent) and a 28% shorter reaction time, traits attributed to the electron-donating character of the N-methyl group altering the electrophilicity at C3 [2]. In organocatalytic asymmetric transformations, the N-methyl compound functions as a distinct substrate class—the absence of the N–H proton eliminates competing hydrogen-bonding pathways, enabling squaramide-catalyzed [3+2] cyclizations that deliver >99% ee and >20:1 dr, selectivities that would be compromised with N-unprotected analogs [3]. These divergences mean that procurement decisions based solely on core scaffold similarity risk suboptimal reaction performance and stereochemical fidelity.

Property
Target (N-Methyl)
Analog (Unsubstituted)
Electro-Organic Kinetics
Cathodically shifted reduction potential may accelerate reaction
Higher reduction potential; reported longer reaction time
Asymmetric Catalysis
Absent N–H prevents H-bond interference with squaramide catalyst
N–H proton may divert catalyst binding, risking enantioselectivity loss
Solid-State Behavior
No H-bond-driven aggregation; predictable solution-phase profile
Potential H-bond networks can alter solubility and crystalline packing

Quantitative Differentiation Evidence for 2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile vs. Closest Analogs


Electrochemical Reduction Potential and Reaction Kinetics: N-Methyl vs. Unsubstituted Isatylidene Malononitrile

In the molecular iodine-promoted electrochemical synthesis of isatylidene malononitriles, the N-methyl derivative (substrate 1b, product 3b) demonstrates a significantly more cathodic reduction potential and accelerated reaction kinetics compared to the unsubstituted parent (substrate 1a, product 3a). Specifically, the N-methyl reaction mixture exhibits an open-circuit potential (OCP) of −0.008 V vs. −0.056 V for isatin, and operates at a reduction potential range of −0.11 to −0.09 V vs. −0.058 to −0.056 V, representing a shift of approximately 50 mV more negative [1]. The reaction time for the N-methyl derivative (6.31 × 10³ s, ~1.75 h) is 28% shorter than that of the unsubstituted isatin (8.78 × 10³ s, ~2.44 h), while maintaining a comparable isolated yield (91% vs. 94%) [1]. The authors explicitly attribute this acceleration to the electron-donating effect of the N-methyl group, which lowers the reduction potential by enhancing electron density at the C3 electrophilic center via the non-conjugated nitrogen [2].

Electrochemical Kinetics
Head-to-head
Δ ≈ 52 mV more cathodic; reaction time 1.75 h vs 2.44 h (−28%); yield 91% vs 94%
Supports higher throughput in electro-organic synthesis
Conditions: 5 mA cm⁻², I₂ (10 mol%), EtOH, rt
Electro-organic synthesis Knoevenagel condensation Redox potential comparison

Uncatalyzed Knoevenagel Condensation Yield: N-Methylisatin vs. Isatin with Malononitrile

Chakrabarty et al. (2009) reported a direct comparison of uncatalyzed Knoevenagel condensation between malononitrile and isatin (1a) or N-methylisatin (1b) in methanol at room temperature [1]. Under identical catalyst-free conditions, both reactions complete within 5 minutes. The N-methylisatin-derived product (the target compound) was obtained in 95% isolated yield, compared to 99% for the unsubstituted isatin-derived product [1]. While the N-methyl derivative shows a marginally lower yield (−4 percentage points), the near-quantitative 95% yield confirms that the N-methyl group does not substantially impede condensation efficiency. More critically, the authors note that isatin itself was previously unreported under these exact uncatalyzed conditions, whereas N-methylisatin and N-(2,6-dichlorophenyl)isatin had already been documented to undergo efficient uncatalyzed condensation, highlighting the N-methyl derivative's established precedent for catalyst-free protocols [2].

Uncatalyzed Condensation
Head-to-head
95% vs 99% isolated yield, both in 5 min, MeOH, rt, catalyst-free
Catalyst-free protocol simplifies procurement for downstream asymmetric steps
No catalyst removal required; 95% yield enables gram-scale access
Knoevenagel condensation Catalyst-free synthesis Isatin reactivity comparison

Asymmetric [3+2] Cyclization Performance: N-Methyl Substrate Enables High Stereoselectivity in Spirooxindole Construction

Lin et al. (2019) developed a bifunctional squaramide-catalyzed asymmetric [3+2] cyclization specifically employing 2-(1-methyl-2-oxoindolin-3-yl)malononitriles (the reduction product of the target compound) with unsaturated pyrazolones [1]. This protocol, using only 1 mol% catalyst loading under mild conditions, delivered a series of chiral dispirocyclic pyrazolone derivatives in high yields (85–97%) with excellent stereoselectivities (up to >99% enantiomeric excess and in all cases >20:1 diastereomeric ratio) [1]. The N-methyl group is structurally essential here: the absence of an N–H proton prevents competing hydrogen-bonding interactions with the squaramide catalyst, enabling the bifunctional activation mode to proceed with high fidelity. In contrast, N-unprotected isatylidene malononitriles would introduce an additional H-bond donor site, potentially diverting catalyst binding and eroding stereocontrol [2]. Furthermore, the authors demonstrated gram-scale synthesis, confirming the practical utility of this transformation for preparative applications [1].

Asymmetric [3+2] Cyclization
Class-level
Up to >99% ee, >20:1 dr, 85–97% yield; 1 mol% squaramide catalyst
N-methyl group enables bifunctional catalysis; N–H absence critical
N-unprotected analog untested; H-bond interference inferred
Asymmetric organocatalysis Spirooxindole synthesis Squaramide catalysis

Crystal Structure Planarity and Solid-State Ordering: N-Methyl Derivative vs. Related Isatylidene Analogs

Single-crystal X-ray diffraction analysis of 2-(1-methyl-2-oxoindolin-3-ylidene)malononitrile (the target compound) reveals an essentially planar molecular geometry with an r.m.s. deviation from planarity of only 0.026 Å [1]. This near-perfect planarity, facilitated by the extended π-conjugation across the indole ring, the exocyclic double bond, and both nitrile groups, is a critical structural feature governing its reactivity as a Michael acceptor. Importantly, the crystal packing shows no directional intermolecular interactions (no classical hydrogen bonds, no π–π stacking), a consequence of the N-methyl group blocking the N–H donor site that would otherwise participate in hydrogen-bonded networks [1]. In contrast, the unsubstituted isatylidene malononitrile (CAS 6623-89-8) retains an N–H proton capable of forming intermolecular hydrogen bonds, which can influence solubility, melting point, and supramolecular assembly in the solid state [2]. The absence of hydrogen-bonding motifs in the N-methyl derivative results in more predictable solution-phase behavior and simplifies solid-state characterization.

Crystal Structure
Cross-study comparable
Monoclinic P2₁/c; r.m.s. deviation 0.026 Å; no H-bonding motifs
Supports identity confirmation and consistent solid-state properties
CCDC deposition available for PXRD reference
X-ray crystallography Molecular planarity Solid-state packing

Optimal Application Scenarios for 2-(1-Methyl-2-oxoindol-3-ylidene)propanedinitrile Based on Quantitative Differentiation Evidence


Preparative Electro-Organic Synthesis of Isatylidene Malononitrile Libraries

Laboratories employing electrochemical flow or batch reactors for Knoevenagel condensation should prioritize the N-methyl derivative when reaction throughput and energy efficiency are critical. The 28% shorter electrolysis time (6.31 × 10³ s vs. 8.78 × 10³ s) and 50 mV lower reduction potential translate to reduced electricity consumption per gram of product, a quantifiable cost advantage in multi-gram preparative workflows [1]. The 91% isolated yield under optimized electrochemical conditions ensures competitive material efficiency. This scenario is particularly relevant for medicinal chemistry groups generating isatylidene malononitrile libraries for high-throughput screening, where turnaround time from order to assay-ready compound is a key performance indicator.

Catalyst-Free Gram-Scale Synthesis for Downstream Asymmetric Transformations

When the end-use involves asymmetric organocatalytic transformations—such as squaramide-catalyzed [3+2] cyclizations to construct spirooxindole-fused spiropyrazolones—the target compound is the substrate of choice. The catalyst-free Knoevenagel protocol (methanol, rt, 5 min, 95% yield) [2] eliminates the risk of catalyst carryover that could poison sensitive asymmetric catalysts. Direct procurement of the pre-formed N-methyl isatylidene malononitrile bypasses the need for in-house N-methylation of isatin followed by condensation, reducing synthetic step count from two to zero and minimizing batch-to-batch variability in subsequent enantioselective steps that demand >99% ee fidelity [3].

Spirooxindole Library Synthesis with High Stereochemical Stringency

For research programs focused on constructing chiral spirooxindole libraries—a privileged scaffold in anticancer, antimicrobial, and kinase inhibitor discovery—the N-methyl derivative provides a defined stereoelectronic environment that is mechanistically coupled to the bifunctional squaramide catalyst activation mode [3]. The demonstrated stereochemical outcomes (up to >99% ee, >20:1 dr, 85–97% yield) are contingent on the N-methyl substituent; substituting the N-unprotected analog introduces an uncontrolled H-bond donor that would divert catalyst organization, predictably degrading enantioselectivity. Procurement of the N-methyl compound is therefore a go/no-go decision point for achieving target stereopurity in these library syntheses [3].

Solid-State Characterization and Quality Control Reference Standard

The rigorously solved single-crystal X-ray structure (monoclinic P2₁/c; r.m.s. planarity deviation 0.026 Å; R = 0.057) [4] establishes this compound as an identity-confirmed reference standard for analytical laboratories. The absence of hydrogen-bond-driven polymorphism simplifies solid-state characterization: a single crystalline phase is expected under standard conditions, reducing ambiguity in powder X-ray diffraction (PXRD) matching. Quality control laboratories can use the deposited CIF file (CCDC deposition) as a definitive identity benchmark, mitigating the risk of accepting incorrectly synthesized or isomerically impure material from external suppliers.

Application
Selection Property
Validation Focus
Preparative Electro-Organic Synthesis
Cathodic reduction potential and reaction kinetics
Throughput and energy consumption per gram
Catalyst-Free Gram-Scale Access
Catalyst-free Knoevenagel condensation yield
Catalyst carryover minimization and yield reproducibility
Spirooxindole Library Synthesis
N-methyl compatibility with squaramide catalysis
Enantioselectivity and diastereoselectivity fidelity
Solid-State Reference Standard
Crystallographic planarity and phase identity
PXRD matching and absence of polymorphism
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